molecular formula C4H6ClF4N B161542 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride CAS No. 1841-00-5

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride

Cat. No.: B161542
CAS No.: 1841-00-5
M. Wt: 179.54 g/mol
InChI Key: KPTMFLKIYHWQPB-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is a fluorinated organic compound with the molecular formula C4H5F4N·HCl. It is a white to almost white powder or crystalline solid that is soluble in water . This compound is known for its high reactivity and is used in various chemical synthesis processes.

Mechanism of Action

Target of Action

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is a type of imidazolone compound The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It is known to be used as a catalyst or a degradation substance for organic bases in organic synthesis reactions . It can catalyze various reactions such as esterification, transesterification, etherification, and ester amination .

Biochemical Pathways

It’s known that it plays a role in various organic synthesis reactions , but the downstream effects of these reactions on biochemical pathways need further investigation.

Result of Action

As it’s used in organic synthesis reactions , it’s likely to influence the formation of various organic compounds.

Action Environment

This compound is a solid at 20°C and should be stored under inert gas . It should avoid moisture as it is hygroscopic . These environmental factors can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is typically synthesized by reacting 3,3,4,4-tetrafluoropyrrolidine with hydrochloric acid. The reaction can be carried out at room temperature, and the product is obtained through crystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often stored under inert gas to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of fluorine atoms.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrrolidine derivatives .

Scientific Research Applications

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride has several applications in scientific research, including:

Comparison with Similar Compounds

  • 2,2,3,3-Tetrafluoro-1,4-butanediol
  • 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol

Comparison: 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is unique due to its specific fluorination pattern and the presence of a pyrrolidine ring. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to achieve .

Properties

IUPAC Name

3,3,4,4-tetrafluoropyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F4N.ClH/c5-3(6)1-9-2-4(3,7)8;/h9H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTMFLKIYHWQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)(F)F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10880173
Record name 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810-13-5
Record name 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4-tetrafluoropyrrolidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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